Ethyl 3,3-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonate
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Overview
Description
Preparation Methods
One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran core, followed by sulfonation using reagents such as sulfur trioxide or chlorosulfonic acid . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
Ethyl 3,3-dimethyl-2,3-dihydrobenzofuran-5-sulfonate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used but generally include sulfonic acids, alcohols, and substituted benzofurans .
Scientific Research Applications
Ethyl 3,3-dimethyl-2,3-dihydrobenzofuran-5-sulfonate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 3,3-dimethyl-2,3-dihydrobenzofuran-5-sulfonate involves its interaction with specific molecular targets and pathways. The benzofuran core can interact with enzymes, receptors, and other proteins, leading to various biological effects . For example, it may inhibit certain enzymes involved in disease pathways or modulate receptor activity to exert therapeutic effects .
Comparison with Similar Compounds
Ethyl 3,3-dimethyl-2,3-dihydrobenzofuran-5-sulfonate can be compared with other benzofuran derivatives such as:
Ethyl 3,3-dimethyl-2,3-dihydrobenzofuran-5-carboxylate: This compound has a carboxylate group instead of a sulfonate group, leading to different chemical and biological properties.
Indole derivatives: While indole derivatives share some structural similarities with benzofuran derivatives, they have distinct biological activities and applications.
The uniqueness of Ethyl 3,3-dimethyl-2,3-dihydrobenzofuran-5-sulfonate lies in its specific sulfonate group, which imparts unique chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
141791-83-5 |
---|---|
Molecular Formula |
C12H16O4S |
Molecular Weight |
256.32 g/mol |
IUPAC Name |
ethyl 3,3-dimethyl-2H-1-benzofuran-5-sulfonate |
InChI |
InChI=1S/C12H16O4S/c1-4-16-17(13,14)9-5-6-11-10(7-9)12(2,3)8-15-11/h5-7H,4,8H2,1-3H3 |
InChI Key |
YEIIYOHLGJZIJE-UHFFFAOYSA-N |
Canonical SMILES |
CCOS(=O)(=O)C1=CC2=C(C=C1)OCC2(C)C |
Origin of Product |
United States |
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